8-(4-methoxyphenyl)-1-methyl-3-[(2E)-3-phenylprop-2-en-1-yl]-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione
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Overview
Description
8-(4-methoxyphenyl)-1-methyl-3-[(2E)-3-phenylprop-2-en-1-yl]-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione is a complex organic compound that belongs to the class of imidazo[1,2-g]purines This compound is characterized by its unique structure, which includes a methoxyphenyl group, a methyl group, and a phenylprop-2-en-1-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(4-methoxyphenyl)-1-methyl-3-[(2E)-3-phenylprop-2-en-1-yl]-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione typically involves multi-step organic reactions. One common method involves the condensation of 4-methoxybenzaldehyde with appropriate amines and subsequent cyclization reactions. The reaction conditions often require the use of catalysts, such as acids or bases, and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
8-(4-methoxyphenyl)-1-methyl-3-[(2E)-3-phenylprop-2-en-1-yl]-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
8-(4-methoxyphenyl)-1-methyl-3-[(2E)-3-phenylprop-2-en-1-yl]-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 8-(4-methoxyphenyl)-1-methyl-3-[(2E)-3-phenylprop-2-en-1-yl]-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 8-(4-methoxyphenyl)-1,3-dimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
- 8-{(2E)-2-[1-(4-methoxyphenyl)ethylidene]hydrazino}-1,3-dimethyl-7-(1-naphthylmethyl)-3,7-dihydro-1H-purine-2,6-dione
Uniqueness
The uniqueness of 8-(4-methoxyphenyl)-1-methyl-3-[(2E)-3-phenylprop-2-en-1-yl]-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione lies in its specific structural features, which confer distinct chemical and biological properties. Its combination of functional groups and the imidazo[1,2-g]purine core make it a versatile compound for various applications.
Properties
Molecular Formula |
C24H23N5O3 |
---|---|
Molecular Weight |
429.5 g/mol |
IUPAC Name |
6-(4-methoxyphenyl)-4-methyl-2-[(E)-3-phenylprop-2-enyl]-7,8-dihydropurino[7,8-a]imidazole-1,3-dione |
InChI |
InChI=1S/C24H23N5O3/c1-26-21-20(22(30)29(24(26)31)14-6-9-17-7-4-3-5-8-17)28-16-15-27(23(28)25-21)18-10-12-19(32-2)13-11-18/h3-13H,14-16H2,1-2H3/b9-6+ |
InChI Key |
PLOCLLCNCJRRIW-RMKNXTFCSA-N |
Isomeric SMILES |
CN1C2=C(C(=O)N(C1=O)C/C=C/C3=CC=CC=C3)N4CCN(C4=N2)C5=CC=C(C=C5)OC |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)CC=CC3=CC=CC=C3)N4CCN(C4=N2)C5=CC=C(C=C5)OC |
Origin of Product |
United States |
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